molecular formula C17H16Cl2N2 B12529302 (1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanebis(imidoyl) dichloride CAS No. 653591-86-7

(1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanebis(imidoyl) dichloride

Cat. No.: B12529302
CAS No.: 653591-86-7
M. Wt: 319.2 g/mol
InChI Key: WNOOHEAECQXZCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanebis(imidoyl) dichloride is a synthetic organic compound characterized by its unique structure and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanebis(imidoyl) dichloride typically involves the reaction of 3,5-dimethylphenylamine and 4-methylphenylamine with ethanediamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by the addition of thionyl chloride to form the dichloride derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions

(1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanebis(imidoyl) dichloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted imidoyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanebis(imidoyl) dichloride is used as a precursor for the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanebis(imidoyl) dichloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-(4-chlorophenyl)ethanebis(imidoyl) dichloride
  • (1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-(4-fluorophenyl)ethanebis(imidoyl) dichloride
  • (1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-(4-bromophenyl)ethanebis(imidoyl) dichloride

Uniqueness

The uniqueness of (1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanebis(imidoyl) dichloride lies in its specific substitution pattern and the resulting chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

653591-86-7

Molecular Formula

C17H16Cl2N2

Molecular Weight

319.2 g/mol

IUPAC Name

N'-(3,5-dimethylphenyl)-N-(4-methylphenyl)ethanediimidoyl dichloride

InChI

InChI=1S/C17H16Cl2N2/c1-11-4-6-14(7-5-11)20-16(18)17(19)21-15-9-12(2)8-13(3)10-15/h4-10H,1-3H3

InChI Key

WNOOHEAECQXZCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C(C(=NC2=CC(=CC(=C2)C)C)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.